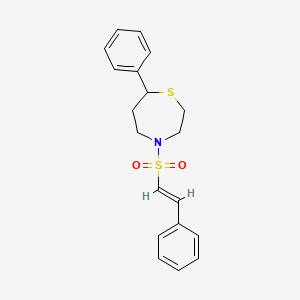

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

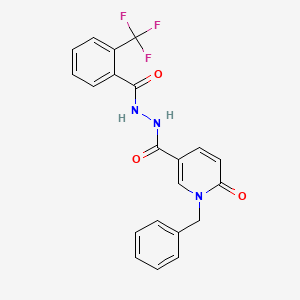

The compound “N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)ethanesulfonamide” is a derivative of indane , a bicyclic compound consisting of a benzene ring fused to a cyclopentane . The indane structure is present in many bioactive compounds and pharmaceuticals .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the hydroxyl and ethanesulfonamide groups could influence its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

One study presents a methodology for the synthesis of E-aryl ethenesulfonamides from 1-hydroxy-1-arylalkanes, highlighting the compound's relevance in chemical and pharmaceutical fields due to the straightforward synthesis process from readily available materials (Aramini et al., 2003). Another research explores the molecular structure, spectroscopic properties, and theoretical analyses of a similar sulfonamide molecule, providing insights into its electronic and geometric configurations for further application in materials science (Alaşalvar et al., 2018).

Potential Biological Activities

Sulfonamides have been evaluated for various biological activities, including their roles as anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral agents. A study synthesizes novel derivatives and evaluates their biological activities, highlighting the therapeutic potential of these compounds in treating various conditions (Küçükgüzel et al., 2013). Additionally, the synthesis and characterization of sulfonamides as inhibitors of kynurenine 3-hydroxylase are discussed, with implications for the treatment of neuronal injury and the exploration of the kynurenine pathway's pathophysiological role (Röver et al., 1997).

Novel Applications and Studies

Research into novel sulfonamide derivatives with high singlet oxygen quantum yields for photodynamic therapy applications illustrates the versatility of sulfonamide compounds in developing new therapeutic strategies for cancer treatment (Pişkin et al., 2020). Another study focuses on N-demethylation of N-methyl amides using sulfonimides, showcasing a novel approach to amide modification that could have significant implications in pharmaceutical chemistry (Yi et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-2-17(15,16)13-9-12(14)7-10-5-3-4-6-11(10)8-12/h3-6,13-14H,2,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKUNQQBMMHHSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1(CC2=CC=CC=C2C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)ethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[[4-(4-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2917046.png)

![N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2917051.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917052.png)

![2-{4-[(5-Aminopyridin-2-yl)oxy]phenyl}acetonitrile](/img/structure/B2917053.png)

![2-(Iodomethyl)-hexahydrofuro[2,3-c]furan](/img/structure/B2917055.png)